
5-Bromo-2-(ethylsulfanyl)pyrimidin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. The presence of bromine and ethylthio groups in this compound makes it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one typically involves the bromination of 2-(ethylthio)pyrimidin-4(3H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to avoid over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in solvents like ethanol or dimethylformamide (DMF)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
Chemistry: 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of brominated pyrimidines on cellular processes. It serves as a model compound for understanding the interactions of halogenated heterocycles with biological targets .
Medicine: Its derivatives have shown promising activity against certain types of cancer cells and viruses .
Industry: In the industrial sector, 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one is used in the production of agrochemicals and pharmaceuticals. Its versatility makes it a valuable component in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylthio group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target and the specific interactions involved .
Comparison with Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
- 5-Chloro-2-(ethylthio)pyrimidin-4(3H)-one
- 5-Iodo-2-(ethylthio)pyrimidin-4(3H)-one
Comparison: Compared to its analogs, 5-Bromo-2-(ethylthio)pyrimidin-4(3H)-one exhibits unique reactivity due to the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate for various chemical transformations. Additionally, the ethylthio group provides specific steric and electronic properties that influence the compound’s interactions with biological targets, making it distinct from its methylthio and chloro analogs .
Properties
CAS No. |
7752-53-6 |
|---|---|
Molecular Formula |
C6H7BrN2OS |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
5-bromo-2-ethylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7BrN2OS/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) |
InChI Key |
YSLWQLFEGUQQJO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


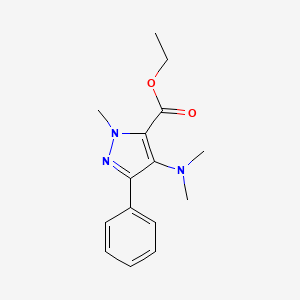

![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)
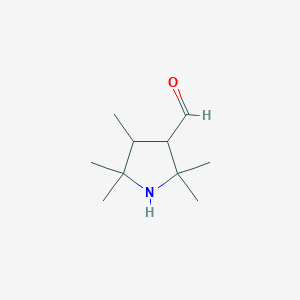
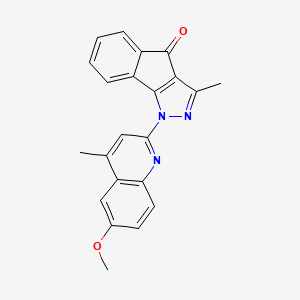
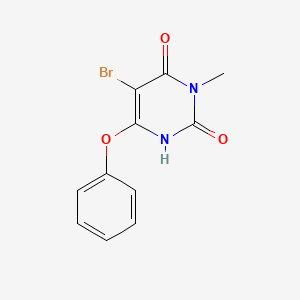
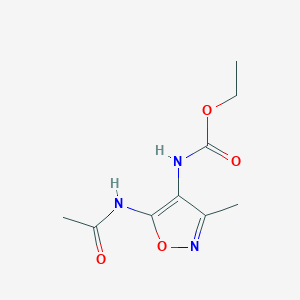


![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
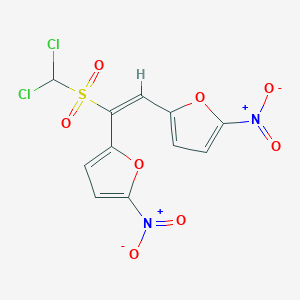
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)
![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)
![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)
